Significantly Elevated Lipophilicity (LogP 1.341) While Retaining Low TPSA
The lipophilicity of 4-cyclobutoxy-1H-pyrazole (LogP = 1.341) is substantially higher than its linear alkoxy counterparts. This is a quantifiable and meaningful difference. Compared to 4-methoxy-1H-pyrazole (LogP = 0.4183) and 4-ethoxy-1H-pyrazole (LogP = 0.8084) , the compound shows a 0.92 and 0.53 LogP unit increase, respectively, while maintaining an identical topological polar surface area (TPSA) of 37.91 Ų . This enhanced lipophilicity can be critical for improving passive membrane permeability, where a LogP difference of this magnitude can translate to a multi-fold increase in permeability.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.341 |
| Comparator Or Baseline | 1) 4-Methoxy-1H-pyrazole: LogP = 0.4183; 2) 4-Ethoxy-1H-pyrazole: LogP = 0.8084; 3) 4-Isopropoxy-1H-pyrazole: LogP = 0.893 |
| Quantified Difference | ΔLogP = +0.92 vs. methoxy; +0.53 vs. ethoxy; +0.45 vs. isopropoxy |
| Conditions | In silico calculation; values sourced from vendor technical datasheets (ChemScene, LeYan, Fluorochem). |
Why This Matters
For a procurement scientist, this means the compound offers a distinct lipophilicity profile without increasing TPSA, a common trade-off in medicinal chemistry optimization, making it a superior choice for projects targeting intracellular or CNS-penetrant candidates.
